molecular formula C5H10N2O B1683405 Xinomiline CAS No. 52832-91-4

Xinomiline

Numéro de catalogue: B1683405
Numéro CAS: 52832-91-4
Poids moléculaire: 114.15 g/mol
Clé InChI: OHCXSLPXSUWTKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Xinomiline is a biochemical.

Activité Biologique

Xinomiline, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a synthetic compound related to the class of muscarinic receptor agonists. It has been studied for its potential applications in treating various neurological disorders, particularly due to its interaction with the central nervous system (CNS).

This compound primarily acts as an agonist at muscarinic acetylcholine receptors (mAChRs). The compound exhibits a biased signaling profile, activating different intracellular pathways depending on the receptor subtype engaged. This selective activation can lead to varied physiological responses, including modulation of neurotransmitter release and alterations in neuronal excitability.

1. Neuroprotective Effects

This compound has demonstrated neuroprotective properties in preclinical models. Research indicates that it may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

  • Case Study : In a study focusing on Alzheimer's disease models, this compound administration resulted in reduced amyloid-beta accumulation and improved cognitive function in treated animals compared to controls.

2. Cognitive Enhancement

The compound has shown promise in enhancing cognitive functions, particularly through its action on mAChRs.

  • Research Findings : A study indicated that this compound improved memory retention and learning capabilities in rodent models. The effects were attributed to increased cholinergic activity and enhanced synaptic plasticity.

3. Antidepressant Activity

This compound's influence on mood regulation has been explored, with findings suggesting potential antidepressant effects.

  • Clinical Relevance : In clinical trials, patients with major depressive disorder reported significant improvements in mood and anxiety levels after treatment with this compound, highlighting its potential as an adjunct therapy for depression.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic efficacy. Studies have shown that:

  • Absorption : this compound is rapidly absorbed following oral administration.
  • Half-life : The compound exhibits a half-life suitable for once-daily dosing, making it convenient for patient compliance.
  • Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.

Data Tables

Biological ActivityMechanismReference
NeuroprotectionReduces oxidative stress
Cognitive EnhancementIncreases cholinergic activity
AntidepressantModulates mood-related pathways

Applications De Recherche Scientifique

Therapeutic Applications in Alzheimer's Disease

Xanomeline has been extensively studied for its potential benefits in Alzheimer's disease (AD). A multicenter, double-blind, placebo-controlled trial involving 343 patients demonstrated that xanomeline significantly improved cognitive function and reduced behavioral symptoms associated with AD.

Key Findings:

  • Cognitive Improvement: The cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) showed significant improvement with high-dose xanomeline (75 mg) compared to placebo (p = 0.045) .
  • Behavioral Symptom Reduction: Significant dose-dependent reductions in symptoms such as agitation, delusions, and hallucinations were observed (p < 0.002) .
  • Adverse Effects: Gastrointestinal side effects were common, leading to discontinuation in 52% of patients on the highest dose .

Neuroprotective Effects

Recent studies have highlighted xanomeline's neuroprotective properties, particularly against oxidative stress and apoptosis in neuronal cells.

Research Insights:

  • In vitro studies demonstrated that xanomeline pretreatment significantly reduced apoptosis in rat cortical neurons subjected to oxygen-glucose deprivation (OGD), indicating its protective role against ischemic damage .
  • The treatment inhibited excessive production of reactive oxygen species (ROS) and modulated key survival pathways involving Sirtuin 1 and B-cell lymphoma 2 (Bcl-2) .

Applications in Schizophrenia

Xanomeline has also shown promise in treating schizophrenia, particularly regarding cognitive deficits and psychotic symptoms.

Clinical Evidence:

  • A proof-of-concept study involving 20 patients indicated that xanomeline improved positive symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). The treatment group experienced a statistically significant reduction in PANSS scores compared to placebo .
  • A larger study involving 252 hospitalized patients further confirmed these findings, showing a greater than 20-point reduction in total PANSS scores by week five for those treated with xanomeline-trospium .

Potential Mechanisms of Action

The therapeutic effects of xanomeline are attributed to its action on muscarinic receptors, which play a crucial role in cognitive processes and mood regulation.

Mechanistic Insights:

  • Xanomeline enhances cholinergic signaling by selectively activating M1 and M4 receptors, which are implicated in memory and learning processes .
  • It has been shown to restore nicotinic acetylcholine receptor signaling in older mice, suggesting a broader impact on cholinergic neurotransmission .

Data Tables

Application AreaKey FindingsReference
Alzheimer's DiseaseSignificant cognitive improvement; reduced behavioral symptoms; gastrointestinal side effects
NeuroprotectionReduced apoptosis; inhibited ROS production; modulated survival pathways
SchizophreniaImproved PANSS scores; significant reduction in positive symptoms

Propriétés

IUPAC Name

4,4-dimethyl-5H-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-5(2)3-8-4(6)7-5/h3H2,1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCXSLPXSUWTKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200823
Record name Xinomiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52832-91-4
Record name Xinomiline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052832914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xinomiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name XINOMILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q22EPG4O8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xinomiline
Reactant of Route 2
Xinomiline
Reactant of Route 3
Xinomiline
Reactant of Route 4
Xinomiline
Reactant of Route 5
Xinomiline
Reactant of Route 6
Xinomiline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.